molecular formula C14H15NO6S2 B2940752 Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 899970-84-4

Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No. B2940752
CAS RN: 899970-84-4
M. Wt: 357.4
InChI Key: IPCNAVYITIFCCD-UHFFFAOYSA-N
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Description

“Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate” is a chemical compound with the molecular formula C14H15NO6S2. It has an average mass of 357.402 Da and a monoisotopic mass of 357.034088 Da .

Scientific Research Applications

Photochemical Degradation of Crude Oil Components

Research on thiophene derivatives, such as benzothiophenes, has explored their photochemical degradation, which is crucial for understanding the environmental fate of crude oil components after an oil spill. For instance, the study on 2-methyl-, 3-methyl-, and 2,3-dimethylbenzo[b]thiophene revealed oxidation pathways leading to sulfobenzoic acid as an ultimate degradation product, providing insights into environmental remediation strategies (Andersson & Bobinger, 1996).

Synthesis of Thiophene Derivatives

The synthesis and transformation of thiophene derivatives are of significant interest due to their applications in pharmaceuticals, agrochemicals, and materials science. For example, the development of new routes to thiophene-based compounds, such as the synthesis of tetrasubstituted thiophenes via a [3 + 2] annulation strategy, showcases the versatility of thiophene chemistry for creating complex molecules with potential applications in drug discovery and material science (Sahu et al., 2015).

Catalytic Applications

Thiophene derivatives have been explored for their catalytic applications, especially in reactions involving palladium-catalyzed direct C-H arylation. This method facilitates the selective synthesis of arylated sulfinylthiophene derivatives, which could be essential for developing new catalytic processes in organic synthesis (Jiang et al., 2018).

Material Science and Polymer Research

In material science, thiophene derivatives play a critical role in the synthesis of conjugated polymers and small molecules for organic electronics and photovoltaics. The synthesis of dimethyl 2,2'-bithiophenedicarboxylates and their structural analysis highlight the importance of thiophene derivatives in designing materials with specific electronic properties (Pomerantz et al., 2002).

Environmental and Biodegradation Studies

Thiophene derivatives are also subjects of environmental studies, particularly in understanding their biodegradation. Research on microbial metabolism of thiophene compounds, such as the oxidative desulfurization of diesel fuel, provides essential insights into environmental bioremediation techniques and the development of cleaner fuel technologies (Chica et al., 2006).

Mechanism of Action

properties

IUPAC Name

methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6S2/c1-19-10-6-9(7-11(8-10)20-2)15-23(17,18)12-4-5-22-13(12)14(16)21-3/h4-8,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCNAVYITIFCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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